3-(5-Phenyltetrazol-2-yl)quinoline
Description
3-(5-Phenyltetrazol-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 3-position with a 5-phenyltetrazole moiety. Its molecular formula is C₁₆H₁₀N₆, with a molecular weight of 286.29 g/mol.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-20-21(19-16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLWKYJESFQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Phenyltetrazol-2-yl)quinoline typically involves the reaction of 5-phenyl-1H-tetrazole with quinoline derivatives under specific conditions. One common method is the Chan–Evans–Lam coupling reaction, which uses pyridin-3-ylboronic acid as a reagent . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process.
Chemical Reactions Analysis
3-(5-Phenyltetrazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl or quinoline moieties, leading to the formation of quinoline N-oxides or phenyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often reduce the tetrazole ring or the quinoline moiety, resulting in the formation of amines or reduced tetrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(5-Phenyltetrazol-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-Phenyltetrazol-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes . The combined effects of these interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 3-(5-Phenyltetrazol-2-yl)quinoline and related quinoline derivatives:
Key Observations:
- Position of Substituents: The 3-position substitution in the target compound may improve steric interactions with biological targets compared to 2- or 8-position analogs (e.g., 6-Methyl-2-(2H-tetrazol-5-yl)quinoline) .
- Tetrazole vs. Other Heterocycles: The phenyltetrazole group in the target compound offers greater metabolic stability than ester or amide-linked derivatives (e.g., 3-[(1-Phenyltetrazol-5-yl)thio]propanoic acid) .
Enzyme Inhibition and Target Binding
- This compound: The direct attachment of phenyltetrazole may facilitate stronger interactions with enzyme active sites, similar to trifluoromethyl-substituted quinolines that enhance target binding .
- 8-[(1-Phenyltetrazol-5-yl)methoxy]quinoline: The methoxy linker may orient the tetrazole group away from the quinoline core, reducing steric hindrance but possibly weakening binding affinity .
- 2-Chloro-3-(5-phenylthiazolo-triazol)quinoline: The thiazolo-triazol moiety introduces sulfur-based interactions, which could enhance binding to metalloenzymes .
Antimicrobial and Antitumor Potential
- Compounds with fused heterocycles (e.g., pyrazoloquinolines) exhibit antitumor activity, but the target compound’s tetrazole group may offer unique oxidative stress modulation .
Physicochemical Properties
- Solubility: The target compound’s lower molecular weight (286.29 g/mol) may confer better aqueous solubility compared to bulkier analogs like 2-Chloro-3-(5-phenylthiazolo-triazol)quinoline (362.80 g/mol) .
- Stability : The tetrazole ring’s resistance to metabolic degradation contrasts with ester-containing derivatives (e.g., benzoic acid, 2-(2H-tetrazol-5-yl)-, methyl ester), which are prone to hydrolysis .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows multi-step routes similar to other tetrazole-quinoline hybrids, requiring precise control of reaction conditions .
- Therapeutic Potential: Preclinical studies on analogs suggest applications in cancer (via enzyme inhibition) and infectious diseases (via antimicrobial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
